![molecular formula C20H19NO3S B8527545 3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]benzaldehyde](/img/structure/B8527545.png)
3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]benzaldehyde is a complex organic compound with a unique structure that combines a quinoline ring with a benzaldehyde moiety
Vorbereitungsmethoden
The synthesis of 3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]benzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the formation of the quinoline ring followed by the introduction of the benzaldehyde group. Specific reaction conditions, such as the use of catalysts and solvents, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis efficiently .
Analyse Chemischer Reaktionen
3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into different derivatives with altered properties.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]benzaldehyde involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]benzaldehyde include other quinoline derivatives and benzaldehyde-containing molecules. These compounds share structural similarities but may differ in their chemical reactivity and applications. The unique combination of the quinoline and benzaldehyde moieties in this compound distinguishes it from other related compounds .
Eigenschaften
Molekularformel |
C20H19NO3S |
---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]benzaldehyde |
InChI |
InChI=1S/C20H19NO3S/c1-20(2,25(3,23)24)17-11-16-8-5-9-21-19(16)18(12-17)15-7-4-6-14(10-15)13-22/h4-13H,1-3H3 |
InChI-Schlüssel |
GBMDSHJGMHBUEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC(=C2C(=C1)C=CC=N2)C3=CC=CC(=C3)C=O)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.